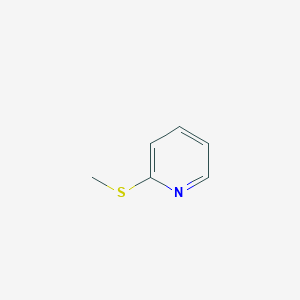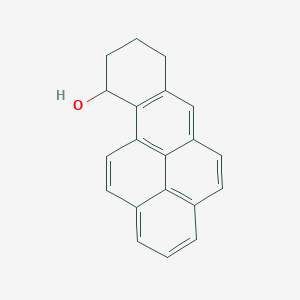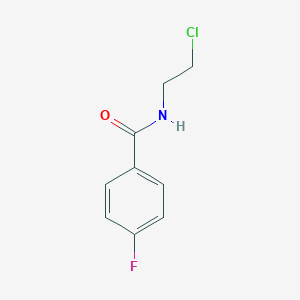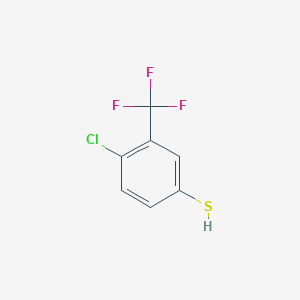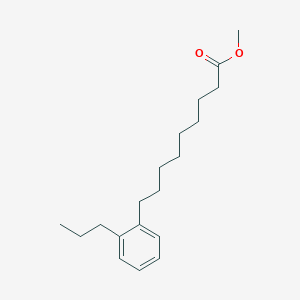
Methyl 9-(o-propylphenyl)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-(o-propylphenyl)nonanoate, also known as MPN, is a chemical compound used in scientific research. It is a member of the pheromone family, which is a group of chemical compounds that are used by animals to communicate with each other. MPN is used in scientific research to study the behavior and communication of insects.
Mecanismo De Acción
The mechanism of action of Methyl 9-(o-propylphenyl)nonanoate is not fully understood. It is believed that it works by mimicking the natural pheromone of an insect, which then triggers a response in the insect. This response can vary depending on the insect species.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methyl 9-(o-propylphenyl)nonanoate on insects are varied. It can affect the behavior, physiology, and reproduction of insects. For example, Methyl 9-(o-propylphenyl)nonanoate can be used to attract male insects to traps, which can be used for pest control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 9-(o-propylphenyl)nonanoate in scientific research are that it is a synthetic compound that can be easily produced and controlled. It is also a non-toxic compound that does not harm the environment. The limitations of using Methyl 9-(o-propylphenyl)nonanoate in scientific research are that it may not be effective for all insect species, and it may not fully mimic the natural pheromone of an insect.
Direcciones Futuras
There are several future directions for the use of Methyl 9-(o-propylphenyl)nonanoate in scientific research. One direction is to study the effects of Methyl 9-(o-propylphenyl)nonanoate on different insect species. Another direction is to develop new pheromone mimics that are more effective than Methyl 9-(o-propylphenyl)nonanoate. Additionally, Methyl 9-(o-propylphenyl)nonanoate can be used in combination with other compounds to create more effective pest control methods.
Métodos De Síntesis
The synthesis of Methyl 9-(o-propylphenyl)nonanoate involves several steps. The first step is the preparation of the starting material, which is nonanoic acid. Nonanoic acid is then reacted with o-propylphenol to form the intermediate product, which is then reacted with methyl iodide to form Methyl 9-(o-propylphenyl)nonanoate.
Aplicaciones Científicas De Investigación
Methyl 9-(o-propylphenyl)nonanoate is used in scientific research to study the behavior and communication of insects. It is used as a pheromone mimic, which is a synthetic compound that mimics the natural pheromone of an insect. By using Methyl 9-(o-propylphenyl)nonanoate, scientists can study the behavior of insects in a controlled environment.
Propiedades
Número CAS |
17670-86-9 |
|---|---|
Nombre del producto |
Methyl 9-(o-propylphenyl)nonanoate |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl 9-(2-propylphenyl)nonanoate |
InChI |
InChI=1S/C19H30O2/c1-3-12-17-14-10-11-15-18(17)13-8-6-4-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
Clave InChI |
ZIPVCEPQSQHCSG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
SMILES canónico |
CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |
Sinónimos |
9-(o-Propylphenyl)nonanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



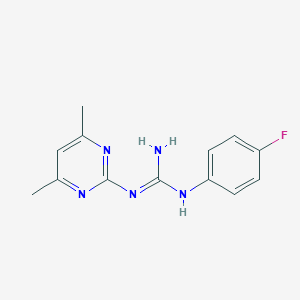
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
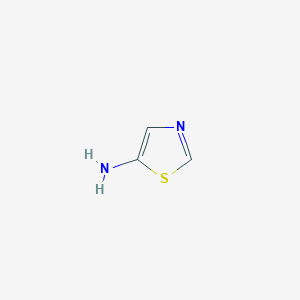
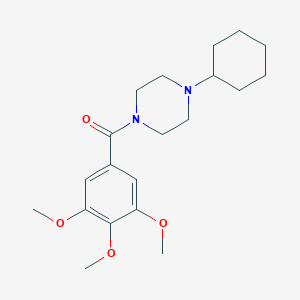
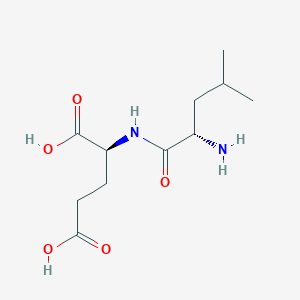
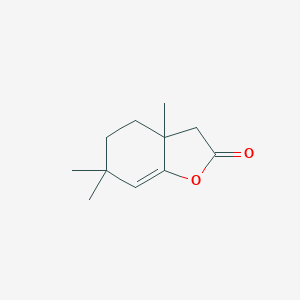
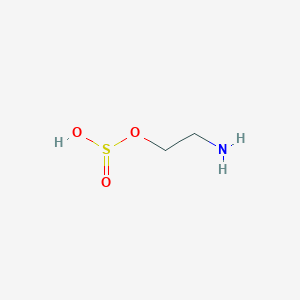
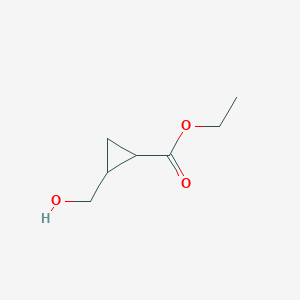
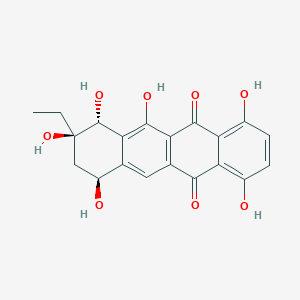
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
